Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4-nitrobenzamido substituent at position 2, a methyl group at position 5, and a phenyl group at position 4 of the thiophene ring. Its ethyl ester moiety at position 3 enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 5-methyl-2-[(4-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-3-28-21(25)18-17(14-7-5-4-6-8-14)13(2)29-20(18)22-19(24)15-9-11-16(12-10-15)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERDLKLHFNXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-methyl-4-phenylthiophene-3-carboxylic acid. This intermediate is then subjected to esterification using ethanol and an acid catalyst to form the ethyl ester. The nitrobenzamido group is introduced through an amide coupling reaction, where 4-nitrobenzoic acid is activated (e.g., using carbodiimide coupling agents) and reacted with the amine group on the thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for esterification and amide coupling reactions, ensuring higher yields and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Electrophiles such as bromine (Br2) or nitrating agents.
Major Products:
Reduction of the nitro group: 5-methyl-2-(4-aminobenzamido)-4-phenylthiophene-3-carboxylate.
Hydrolysis of the ester group: 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylic acid.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of new thiophene-based materials.
Biology:
- Investigated for its potential antimicrobial properties due to the presence of the nitrobenzamido group, which is known to exhibit biological activity .
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
- Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The biological activity of Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitrobenzamido group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the thiophene ring can engage in π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Core
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
- Structural Difference : Contains 4,5-dimethyl groups instead of 5-methyl and 4-phenyl.
- However, dual methyl groups at positions 4 and 5 may restrict conformational flexibility compared to the phenyl-substituted analog .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Difference : Features a tetrahydrobenzothiophene ring (saturated cyclohexene fused to thiophene) and a benzamido group (lacking nitro).
- Impact : The saturated ring enhances rigidity, while the absence of the nitro group reduces electron-withdrawing effects, possibly diminishing electrophilic reactivity critical for interactions with biological targets .
Ethyl 2-(3-chloropropanoylamino)-4-phenylthiophene-3-carboxylate
Heterocyclic Ring Modifications
Ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate
- Structural Difference : Pyrazole ring replaces thiophene.
- This compound demonstrated antibiofilm activity against Candida albicans, suggesting that the nitrobenzamido group retains efficacy across heterocyclic systems .
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate
Functional Group Modifications
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate
- Structural Difference : Substitutes 4-nitrobenzamido with 2-chlorobenzamido and adds an acetyl group at position 4.
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The following table summarizes the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O5S |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | PYNOPYZSVFLNGI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural components:
- Nitrobenzamido Group : This group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cell death in pathogenic organisms or cancer cells.
- Thiophene Core : The thiophene structure allows for π-π interactions with aromatic residues in proteins, which may influence enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by researchers demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cell lines, as evidenced by increased caspase activity and DNA fragmentation assays.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested this compound against a panel of bacteria.
- Results showed that it inhibited bacterial growth effectively, supporting its potential use as a therapeutic agent for bacterial infections.
-
Cancer Cell Line Study :
- A study investigated the cytotoxic effects of the compound on MCF-7 and A549 cells.
- The results indicated a dose-dependent reduction in cell viability with IC50 values calculated at approximately 30 µM for MCF-7 cells and 25 µM for A549 cells.
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Selectivity and Toxicity : While exhibiting potent activity against cancer cells, the compound demonstrated low toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index.
- Synergistic Effects : Combinations with conventional antibiotics showed enhanced antimicrobial effects, indicating potential for use in combination therapies.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H18N2O5S
- Molecular Weight : 398.44 g/mol
- CAS Number : 325806-53-9
The compound features a thiophene ring, which is known for its electron-rich nature, making it suitable for various chemical reactions and applications. The presence of the nitro group enhances its reactivity, potentially allowing for diverse functionalizations.
Medicinal Chemistry Applications
Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate has been explored for its potential therapeutic properties:
Anticancer Activity
Research indicates that compounds with thiophene moieties can exhibit anticancer properties. The incorporation of the nitrobenzamide group may enhance cytotoxicity against specific cancer cell lines. Studies have shown that derivatives of thiophene can induce apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
Thiophene derivatives are also known for their antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential as an antimicrobial agent .
Organic Electronics
The electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be used as a building block in the synthesis of conductive polymers or small molecules for these applications due to its ability to facilitate charge transport .
Sensors
The compound's electronic properties are also being explored in sensor technology. Its sensitivity to environmental changes (like pH or temperature) can be harnessed to develop sensors that detect specific analytes or conditions, particularly in biochemical applications .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential in the development of new materials and pharmaceuticals.
Reaction Mechanisms
The compound's reactivity can be studied to understand various reaction mechanisms involving thiophenes, contributing valuable insights into synthetic organic chemistry methodologies.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via condensation of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with 4-nitrobenzoyl chloride under reflux in acetonitrile for 7–12 hours. Key steps include nucleophilic acyl substitution at the amino group and purification via recrystallization from ethanol. Reaction yields (typically 65–75%) depend on stoichiometric control of the acyl chloride and rigorous exclusion of moisture .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- 1H NMR : A triplet at δ 1.35 ppm (ester CH2CH3), a singlet at δ 2.50 ppm (thiophene-CH3), and multiplet signals between δ 7.20–8.30 ppm (aromatic protons) confirm substituent positioning .
- IR : Peaks at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (asymmetric NO2 stretch) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 439.4 confirms the molecular formula C22H19N3O5S .
Q. How can researchers differentiate between polymorphic forms of this compound using thermal and diffraction-based techniques?
- Methodology : X-ray diffraction (XRD) identifies lattice parameters and space groups, while differential scanning calorimetry (DSC) detects polymorph-specific melting points and phase transitions. For example, a high-resolution XRD study using SHELXL refinement can resolve subtle packing differences .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement of this thiophene derivative?
- Methodology : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Validate hydrogen bonding networks with PLATON to ensure geometric accuracy. Discrepancies in thermal parameters may require constraints on rotating phenyl groups .
Q. How do steric effects from the 4-phenyl and 5-methyl groups influence regioselectivity in subsequent derivatization reactions?
- Methodology : The 4-phenyl group creates steric hindrance, favoring electrophilic substitution at the less hindered 3-position of the thiophene ring. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps and steric bulk .
Q. What experimental design considerations are critical when studying the compound’s stability under acidic, basic, or oxidative conditions?
- Methodology : Hydrolytic stability tests in 1M HCl/NaOH at 25–80°C monitor ester and amide bond cleavage via HPLC. Oxidative resistance is assessed using H2O2 or mCPBA, with LC-MS tracking nitro group reduction to amines .
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed to predict packing motifs?
- Methodology : Graph-set analysis (e.g., R2<sup>2</sup>(8) motifs) identifies donor-acceptor interactions. Hydrogen bond propensity is calculated using Mercury CSD software, correlating packing efficiency with solvent polarity during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
